molecular formula C13H8ClN3O B12270833 2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine

2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine

Cat. No.: B12270833
M. Wt: 257.67 g/mol
InChI Key: KTQYNHMPJRKJPR-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of the oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, imparts unique chemical properties to the compound .

Preparation Methods

The synthesis of 2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the uronium activation method, which involves the reaction of carboxylic acids with amidoximes in the presence of uronium salts . This method yields the desired oxadiazole derivatives in high yields (66-96%). Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and phenyl groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

5-(2-chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-10(7-4-8-15-11)13-16-12(17-18-13)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQYNHMPJRKJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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